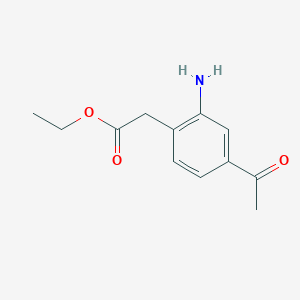
Ethyl2-(4-acetyl-2-aminophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(4-acetyl-2-aminophenyl)acetate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylacetate and contains both an acetyl group and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-(4-acetyl-2-aminophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-acetyl-2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl (4-acetyl-2-aminophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-acetyl-2-aminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl2-(4-acetyl-2-aminophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4-acetyl-2-aminophenyl)acetate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The amino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Ethyl2-(4-acetyl-2-aminophenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-aminophenylacetate: Lacks the acetyl group, leading to different reactivity and applications.
4-Acetyl-2-aminophenol: Lacks the ethyl ester group, affecting its solubility and chemical behavior.
Phenylacetate derivatives: Varying substituents on the benzene ring can lead to diverse chemical properties and applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-aminophenyl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7,13H2,1-2H3 |
InChI Key |
ZQXPNKGMRHQXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


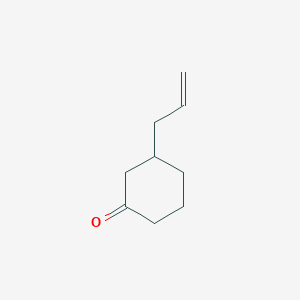
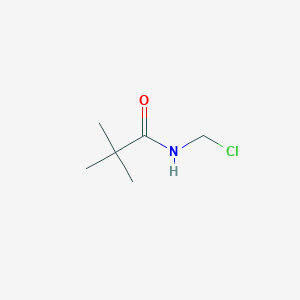
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride](/img/structure/B8452564.png)

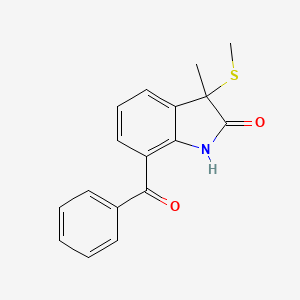
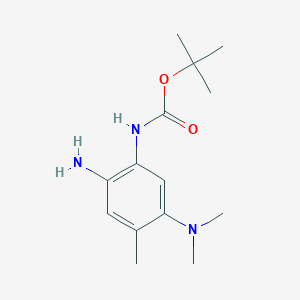
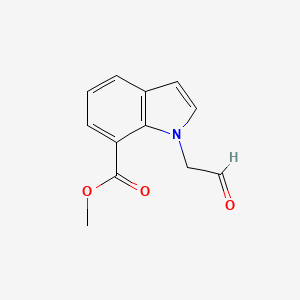
![(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8452593.png)
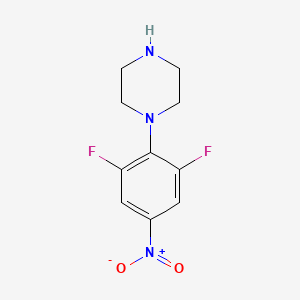
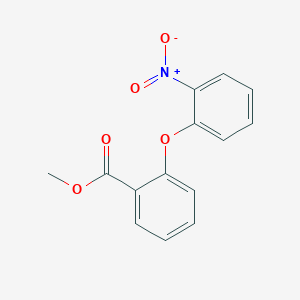

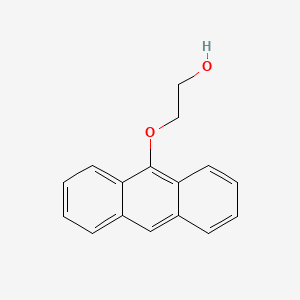
![[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester](/img/structure/B8452652.png)
![N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide](/img/structure/B8452654.png)
